
Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone
Übersicht
Beschreibung
Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone (CAS: 113502-55-9) is a heterocyclic aromatic compound with the molecular formula C₁₄H₁₃NO and a molecular weight of 211.26 g/mol . It is classified as a degradation product impurity associated with the non-steroidal anti-inflammatory drug (NSAID) Ketorolac Trometamol, where it is designated as Impurity I in the European Pharmacopoeia (EP) and Related Compound D in the United States Pharmacopeia (USP) . Structurally, it consists of a benzoyl group (phenylmethanone) linked to a partially saturated pyrrolizine ring (2,3-dihydro-1H-pyrrolizin-5-yl) . The compound is used as a reference standard in pharmaceutical quality control to monitor impurity levels during drug synthesis and storage .
Its SMILES notation (O=C(c1ccccc1)c2ccc3CCCn23) and InChI key (InChI=1S/C14H13NO/c16-14(11-5-2-1-3-6-11)13-9-8-12-7-4-10-15(12)13/h1-3,5-6,8-9H,4,7,10H2) highlight the planar aromatic system and the bicyclic pyrrolizine moiety, which contribute to its physicochemical stability .
Biologische Aktivität
Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various studies and data.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrrolizin moiety, which is known for its pharmacological relevance. The compound's structure can be represented as follows:
This structure contributes to its interaction with biological targets.
Biological Activities
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing notable Minimum Inhibitory Concentration (MIC) values:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that the compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative strains, aligning with trends observed in other pyrrole derivatives .
2. Anti-inflammatory Activity
Research has shown that this compound can inhibit pro-inflammatory cytokines. In vitro studies demonstrated that it reduces the secretion of interleukins (IL-6 and IL-1β) in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests potential applications in treating inflammatory diseases .
3. Anticancer Potential
The compound's anticancer properties have been investigated through various assays. It has shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). In a study, this compound exhibited an IC50 value of approximately 20 μM against MCF-7 cells, indicating a promising lead for further development in cancer therapeutics .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell membrane integrity or inhibit bacterial enzyme activity.
- Anti-inflammatory Mechanism : It likely modulates signaling pathways involved in inflammation, particularly through inhibition of NF-kB activation.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against clinical isolates of MRSA and VRE. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics .
Case Study 2: Anti-inflammatory Effects
A recent study assessed the anti-inflammatory effects of the compound in an animal model of arthritis. Treatment with this compound resulted in reduced paw swelling and lower levels of inflammatory markers compared to untreated controls, suggesting its potential for managing chronic inflammatory conditions .
Q & A
Q. What are the established synthetic methods for Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone, and what key reaction parameters influence yield and purity?
Basic Research Question
The synthesis typically involves acylation or condensation reactions. For example, acylation of pyrrolizine derivatives with benzoyl chloride under controlled conditions is a common route. Key parameters include:
- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution.
- Temperature control : Reactions are often conducted at reflux (e.g., 80–100°C) to optimize kinetics while avoiding decomposition.
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) improve solubility and reaction efficiency .
Q. How is this compound identified and quantified in pharmaceutical formulations?
Basic Research Question
The compound is identified as Ketorolac Trometamol Impurity I (EP) and analyzed via:
- HPLC with UV detection : Reverse-phase C18 columns and acetonitrile/water mobile phases are standard. Retention time and spectral matching confirm identity.
- Mass spectrometry (LC-MS) : Accurate mass measurement (m/z 223.1 for [M+H]⁺) and fragmentation patterns validate structure.
- NMR spectroscopy : Distinct signals for the pyrrolizine ring (δ 2.5–3.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) aid characterization .
Q. What computational approaches are used to predict the electronic properties and reactivity of this compound?
Advanced Research Question
Density Functional Theory (DFT) is employed to model:
- Electron density distribution : The Colle-Salvetti correlation-energy formula (adapted for DFT) calculates local kinetic-energy density, revealing electrophilic/nucleophilic sites.
- Reactivity indices : Fukui functions identify regions prone to nucleophilic attack (e.g., the carbonyl group).
- Solvent effects : Polarizable continuum models (PCM) simulate solvation effects on reaction pathways .
Q. How can reaction mechanisms involving the pyrrolizine ring system be elucidated, particularly in substitution or reduction reactions?
Advanced Research Question
Mechanistic studies use:
- Isotopic labeling : Tracking ¹⁵N or ²H in the pyrrolizine ring to monitor bond cleavage during reduction.
- Kinetic isotope effects (KIE) : Comparing reaction rates of isotopologues to infer rate-determining steps.
- In situ spectroscopy : FT-IR or Raman spectroscopy monitors intermediate formation during nitro group reduction (e.g., to amines) .
Q. What are the primary applications of this compound in academic research?
Basic Research Question
Key applications include:
- Pharmaceutical impurity profiling : As a reference standard for quality control of Ketorolac formulations.
- Building block synthesis : Functionalization of the pyrrolizine ring enables access to bioactive analogs (e.g., kinase inhibitors).
- Structure-activity relationship (SAR) studies : Modifying substituents to explore interactions with biological targets .
Q. What strategies are effective in minimizing by-products during the synthesis of this compound?
Advanced Research Question
By-product suppression methods include:
- Stepwise chlorination : Controlled addition of chlorinating agents (e.g., POCl₃) to avoid over-halogenation.
- Purification techniques : Column chromatography with gradient elution (hexane/ethyl acetate) removes unreacted intermediates.
- Reaction monitoring : Real-time GC-MS or TLC ensures reaction progression and early detection of side products .
Q. How is the crystal structure of this compound determined, and what software tools are utilized?
Advanced Research Question
X-ray crystallography with SHELX software resolves the structure:
Vergleich Mit ähnlichen Verbindungen
Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone belongs to a family of pyrrolizine derivatives, many of which are structurally related to Ketorolac impurities. Below is a detailed comparison with key analogs:
Structural and Functional Group Comparisons
Table 1: Structural Features of Selected Pyrrolizine Derivatives
Key Observations:
Core Structure : All compounds share the 2,3-dihydro-1H-pyrrolizine backbone but differ in substituents.
Functional Groups :
- The parent compound lacks ester or additional ketone groups, unlike Impurities B, H, and J.
- The acetyl analog (CAS 55041-85-5) replaces the phenyl group with a methyl ketone, reducing molecular weight (211.26 vs. 149.19 g/mol ) and altering lipophilicity .
Pharmacopeial Relevance : Impurities H and J arise from incomplete ester hydrolysis during Ketorolac synthesis, while Impurity I is a degradation product .
Physicochemical and Analytical Comparisons
Table 2: Physicochemical Properties
Property | This compound | 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one | Ketorolac Methyl Ester |
---|---|---|---|
Molecular Weight (g/mol) | 211.26 | 225.25 | 269.30 |
Boiling Point (°C) | Not reported | Not reported | Not reported |
Melting Point (°C) | Not reported | Not reported | Not reported |
LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~2.1 (lower due to ketone) | ~3.0 (higher due to ester) |
HPLC Retention Time (RP-C18) | ~12.5 min (method-dependent) | ~10.8 min | ~14.2 min |
Analytical Insights :
- The parent compound’s benzoyl group enhances UV absorbance at 254 nm, aiding HPLC detection .
- Impurities with ester groups (H, J) exhibit longer retention times due to increased hydrophobicity, whereas the 1-keto analog (Impurity B) elutes earlier because of polar ketone interactions .
Stability and Degradation Pathways
- This compound is stable under ambient conditions but may degrade under oxidative or photolytic stress, forming secondary impurities .
- In contrast, ester-containing analogs (H, J) are prone to hydrolysis under acidic or alkaline conditions, reverting to Ketorolac’s active form .
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-pyrrolizin-3-yl(phenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-14(11-5-2-1-3-6-11)13-9-8-12-7-4-10-15(12)13/h1-3,5-6,8-9H,4,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUITNLXEMJSMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(N2C1)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150430 | |
Record name | Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20150430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113502-55-9 | |
Record name | Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113502559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20150430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENYL(2,3-DIHYDRO-1H-PYRROLIZIN-5-YL)METHANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C0MT6TTH9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.